molecular formula C18H23FN2O3 B6060742 2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6060742
M. Wt: 334.4 g/mol
InChI Key: WMHCHMBZXRRFRN-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C18H23FN2O3 . This compound features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and is substituted with various functional groups, including a fluorophenyl group, an ethylbutyl ester, and a methyl group. The presence of these diverse functional groups makes this compound interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. This intermediate is then reacted with 3-fluorobenzaldehyde under basic conditions to introduce the fluorophenyl group. Finally, esterification with 2-ethylbutanol yields the desired compound .

Chemical Reactions Analysis

2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the tetrahydropyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. For example:

    4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a bromine atom instead of fluorine.

    4-(3-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Substituted with a methyl group instead of fluorine.

The uniqueness of 2-Ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethylbutyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-4-12(5-2)10-24-17(22)15-11(3)20-18(23)21-16(15)13-7-6-8-14(19)9-13/h6-9,12,16H,4-5,10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHCHMBZXRRFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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